N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound with the CAS number 1215524-47-2. It is characterized by a complex structure that integrates various functional groups, making it of interest in pharmaceutical research. The compound is classified as a benzamide derivative with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting specific biological pathways.
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details on reaction conditions, such as temperature, solvent choice, and purification methods (e.g., recrystallization or chromatography), are critical for optimizing yield and purity.
The molecular formula for N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is CHClNOS, with a molecular weight of approximately 523.1 g/mol.
The compound's structure can be represented using various notations:
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
KSDACLFCHYPFLC-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions can be influenced by factors such as pH, temperature, and solvent systems.
Quantitative data from binding assays and cellular assays would be necessary to elucidate its precise mechanism.
Relevant analyses such as thermal stability (thermogravimetric analysis), spectroscopic methods (NMR, IR), and chromatographic techniques (HPLC) are essential to characterize these properties comprehensively.
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride has potential applications in scientific research, particularly in:
Given its complex structure and potential biological activity, further research into its pharmacodynamics and pharmacokinetics would be beneficial for developing therapeutic applications.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1